Cerium stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium stearate, a coordination compound of trivalent cerium (Ce³⁺) and stearic acid (C₁₈H₃₅O₂⁻), is widely utilized in industrial and biomedical applications due to its unique physicochemical properties. It is synthesized via direct methods, such as reacting cerium nitrate with stearic acid, and characterized by techniques like SEM, XRD, and EDS . Key features include:

- Irregular particle morphology with round-like and massive structures (specific surface area: ~23.75 m²/g) and good dispersion .

- Thermal and oxidative activity, enabling roles in polymer degradation and stabilization .

- Biomedical utility, including antibacterial effects and historical use in burn treatments .

Preparation Methods

Cerium stearate can be synthesized through several methods:

Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.

Reaction of Cerium Nitrate with Potassium Stearate: Another method involves the reaction of cerium nitrate with potassium stearate.

These methods are typically employed in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Cerium stearate undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, particularly involving cerium in different oxidation states.

Substitution Reactions: It can undergo substitution reactions where the stearate group is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like oxalic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Catalysis and Polymer Stabilization

- Cerium stearate is utilized as a catalyst in polymer synthesis, enhancing the stability and performance of various plastics. It acts as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations, preventing degradation during processing .

- Table 1: Comparison of Stearate Compounds in Polymer Applications

| Compound | Application | Unique Features |

|---|---|---|

| Calcium Stearate | Lubricant and emulsifier | Commonly used in food and cosmetics |

| Zinc Stearate | Release agent in rubber | Enhances mold release properties |

| Barium Stearate | Heat stabilizer in plastics | Effective at high temperatures |

| This compound | Catalyst and stabilizer | Dual functionality as corrosion inhibitor |

Biomedical Applications

Antimicrobial Properties

- This compound has been investigated for its antimicrobial properties, particularly in wound healing applications. Studies indicate that cerium compounds can mimic calcium ions, which may enhance their therapeutic effects by promoting cellular functions related to healing .

- Case Study: Wound Healing Efficacy

Antioxidant and Anti-inflammatory Effects

- Research suggests that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. Its anti-inflammatory effects could be beneficial in treating conditions related to chronic inflammation .

Industrial Applications

Corrosion Protection

- This compound is noted for its ability to form superhydrophobic coatings on metals such as aluminum. These coatings enhance corrosion resistance by repelling water and preventing the formation of corrosive electrolytes .

- Table 2: Properties of this compound Coatings

| Property | Description |

|---|---|

| Superhydrophobicity | Repels water effectively |

| Self-healing | Releases Ce³⁺ ions when scratched |

| Environmental Impact | Green alternative to traditional chromates |

Lubrication and Antifoaming Agent

Mechanism of Action

The mechanism of action of cerium stearate involves its ability to interact with various molecular targets and pathways. In biological systems, cerium compounds can mimic and replace calcium, which is presumed to be a major mechanism of their beneficial action . Additionally, cerium oxide nanoparticles exhibit antibacterial properties mediated via oxidative stress .

Comparison with Similar Compounds

Cerium Stearate vs. Other Cerium Compounds

Key Findings :

- This compound outperforms cerium nitrate in polymer stabilization due to its hydrophobic nature and compatibility with organic matrices .

- Cerium nitrate’s high solubility makes it preferable in biomedical applications (e.g., burn dressings), but its toxicity limits use in consumer products .

This compound vs. Other Lanthanide Stearates

Key Findings :

- This compound matches lanthanum and neodymium stearates in PVC thermal stability but is more cost-effective due to cerium’s higher natural abundance .

- In HDPE processing, this compound significantly improves shear rate (up to 21,271 s⁻¹), outperforming lanthanum stearate .

This compound vs. Alkali/Alkaline Earth Stearates

Key Findings :

- This compound uniquely enables dual photo- and thermo-oxidative degradation in polyethylene, unlike calcium or potassium stearates, which lack catalytic activity .

- Potassium stearate is primarily used in Ce(IV) extraction but lacks functional roles in polymers or biomedicine .

Research Highlights and Controversies

- Polymer Degradation : this compound reduces LDPE molecular weight by ~50% under UV/thermal stress, outperforming Ce(IV) stearate .

- Toxicity Debate : While this compound is deemed safe for food packaging , some studies caution about general Ce³⁺ toxicity in biological systems .

- Biomedical Efficacy : this compound’s historical use in burns is supported by its bacteriostatic effects, but modern formulations favor cerium nitrate due to superior solubility .

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for cerium stearate, and how can purity be ensured during preparation?

this compound is synthesized via a direct method involving cerium nitrate and stearic acid. Key steps include dissolving cerium oxide in nitric acid to form cerium nitrate, dissolving stearic acid in ethanol, and combining the solutions under controlled pH (neutralized with NaOH) and temperature. The precipitate is filtered, washed, and dried to constant weight. Purity is ensured through centrifugal drying to minimize crystal agglomeration and characterization via SEM/EDS to confirm elemental composition (Ce: ~23.35 wt%, C and O as primary components) .

Q. Which characterization techniques are critical for confirming the structural and morphological properties of this compound?

Essential techniques include:

- SEM : Reveals irregular particle morphology (round/massive) with good dispersion and minimal agglomeration .

- XRD : Detects crystallinity; low-intensity peaks may indicate impurities (e.g., trace nitrogen) .

- EDS : Quantifies elemental composition (Ce, C, O) and identifies contaminants .

- BET Analysis : Measures specific surface area (e.g., 23.75 m²/g for cerium carbonate analogs) and pore size (15.07 nm) .

Q. What are the fundamental physicochemical properties of this compound relevant to its application in material science?

Key properties include:

- Thermal Stability : Melting point range of 120–124°C .

- Surface Characteristics : Large specific surface area (~23 m²/g) enhances reactivity in catalytic applications .

- Degradation Catalysis : Functions as a dual-action catalyst for thermo-oxidative and photodegradation in polymers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in reducing diesel engine emissions?

- Experimental Groups : Prepare 0# diesel with this compound at 20–80 mg/L concentrations (S20–S80) .

- Testing Protocol : Measure NOx, CO, HC, and PM emissions at 60–100% engine loads post-15-minute stabilization .

- Data Analysis : Use statistical tools to compare emission reductions (e.g., 11.37% NOx, 14.63% CO) against controls. Reference tabulated PM concentrations (e.g., Table 11) and NOx trends (Fig. 15) .

Q. What mechanistic insights explain this compound’s dual role in polymer thermo-oxidative and photodegradation?

Cerium(III) stearate accelerates degradation by generating free radicals under heat/UV exposure, breaking polyethylene into low-MW oxygenated products (ketones, carboxylic acids). Effectiveness depends on Ce³+ concentration (0.05–0.5 wt%), with Ce³+ outperforming Ce⁴+ in thermal degradation. Molecular weight loss is tracked via size exclusion chromatography, showing faster degradation at 0.2% Ce³+ (induction period: 120–240 hours at 160°F) .

Q. How can researchers resolve contradictions in characterization data, such as impurity detection via XRD vs. EDS?

- Cross-Validation : Combine XRD (crystallinity) with EDS (elemental surface composition) to distinguish bulk vs. surface impurities.

- Replicate Synthesis : Adjust reaction pH/temperature to minimize nitrogen contamination (observed in EDS as trace N) .

- Supplementary Techniques : Use FT-IR to identify functional groups and TG-DSC to assess thermal stability .

Q. What methodologies optimize this compound’s role in corrosion-resistant coatings?

- Electrodeposition : Apply this compound via electrodeposition to create superhydrophobic coatings on alloys (e.g., AA2024-T3).

- Electrochemical Testing : Use polarization resistance and EIS to quantify corrosion inhibition. Studies show enhanced protection at 14.19 wt% Ce .

Q. Why does cerium(III) stearate exhibit higher catalytic activity than cerium(IV) stearate in polymer degradation?

Ce³+ has a higher redox potential, facilitating electron transfer to oxygen, which accelerates radical formation. Ce⁴+ is less effective in thermal conditions due to stability issues but shows moderate photo-oxidative activity. Comparative SEC data (Tables 3–4) confirm Ce³+ reduces polyethylene’s MW faster .

Q. Methodological Notes

- Data Interpretation : Always contextualize results with controls (e.g., unstabilized LDPE in degradation studies) .

- Reproducibility : Document synthesis parameters (pH, temperature, stirring time) meticulously .

- Advanced Tools : Employ high-temperature chromatography for degradation kinetics and ESCA/SEM for surface interaction studies .

Properties

CAS No. |

10119-53-6 |

|---|---|

Molecular Formula |

C126H245Ce2O14 |

Molecular Weight |

2264.5 g/mol |

IUPAC Name |

cerium(3+);cerium(4+);octadecanoate |

InChI |

InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7 |

InChI Key |

NGWMEKNZLSBSKW-UHFFFAOYSA-G |

SMILES |

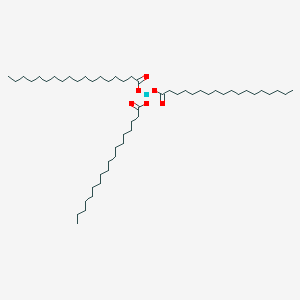

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4] |

Key on ui other cas no. |

14536-00-6 10119-53-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.